2-phenyl-2-(phenylamino)-1H-indene-1,3(2H)-dione
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Overview
Description
2-Phenyl-2-(phenylamino)-2,3-dihydro-1H-indene-1,3-dione is an organic compound that belongs to the class of indene derivatives This compound is characterized by its unique structure, which includes a phenyl group, a phenylamino group, and a dihydroindene dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2-(phenylamino)-2,3-dihydro-1H-indene-1,3-dione can be achieved through several synthetic routes. One common method involves the reaction of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-2-(phenylamino)-2,3-dihydro-1H-indene-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as dihydro derivatives.
Substitution: The phenyl and phenylamino groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenyl or phenylamino moieties .
Scientific Research Applications
2-Phenyl-2-(phenylamino)-2,3-dihydro-1H-indene-1,3-dione has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Phenyl-2-(phenylamino)-2,3-dihydro-1H-indene-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes, leading to its anti-inflammatory effects. Molecular docking studies have shown that the compound can bind to protein receptors, influencing their activity and resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Phenyl-2-(phenylamino)-2,3-dihydro-1H-indene-1,3-dione include:
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides
Uniqueness
What sets 2-Phenyl-2-(phenylamino)-2,3-dihydro-1H-indene-1,3-dione apart from similar compounds is its unique structural features and the specific biological activities it exhibits. Its combination of phenyl and phenylamino groups with the dihydroindene dione core provides distinct chemical and biological properties that make it valuable for various applications .
Properties
Molecular Formula |
C21H15NO2 |
---|---|
Molecular Weight |
313.3 g/mol |
IUPAC Name |
2-anilino-2-phenylindene-1,3-dione |
InChI |
InChI=1S/C21H15NO2/c23-19-17-13-7-8-14-18(17)20(24)21(19,15-9-3-1-4-10-15)22-16-11-5-2-6-12-16/h1-14,22H |
InChI Key |
QLLIFCAYEWDQMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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